5-Fluoro-2-methoxybenzonitrile

Physicochemical Characterization Solid-State Chemistry Procurement

Select 5-Fluoro-2-methoxybenzonitrile (CAS 189628-38-4) for reliable nucleophilic aromatic substitution (SNAr) and as a key intermediate in next-generation BTK inhibitor synthesis. Its 5-fluoro-2-methoxy substitution pattern is essential for desired reactivity; generic analogs can fail. The solid, narrow-melting form (115-119°C) ensures precise handling and purity.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 189628-38-4
Cat. No. B061647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methoxybenzonitrile
CAS189628-38-4
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)C#N
InChIInChI=1S/C8H6FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3
InChIKeyXNCVSNKXADJGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methoxybenzonitrile (CAS 189628-38-4): Core Physicochemical and Structural Profile for Procurement and R&D


5-Fluoro-2-methoxybenzonitrile (CAS 189628-38-4) is a fluorinated aromatic nitrile with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol [1]. It features a fluorine atom at the 5-position and a methoxy group at the 2-position on the benzonitrile ring. The compound is a solid at room temperature with a melting point of 115–119 °C and a predicted density of 1.18–1.20 g/cm³ [2]. It is soluble in organic solvents such as ethanol, dichloromethane, and acetonitrile, but insoluble in water .

5-Fluoro-2-methoxybenzonitrile vs. Non-Fluorinated or Regioisomeric Analogs: Why Substitution Is Not a Viable Option


The specific 5-fluoro-2-methoxy substitution pattern is critical for the compound's reactivity and its role as a pharmaceutical intermediate. Replacing it with a non-fluorinated analog (e.g., 2-methoxybenzonitrile) eliminates the fluorine atom, which is essential for nucleophilic aromatic substitution (SNAr) reactions that rely on fluoride as a leaving group [1]. Using a regioisomer (e.g., 4-fluoro-2-methoxybenzonitrile or 3-fluoro-2-methoxybenzonitrile) alters the electronic distribution and steric environment, thereby changing the regioselectivity and yield of subsequent coupling or functionalization steps [2]. Consequently, generic substitution leads to either complete reaction failure or the generation of undesired impurities that require additional purification, increasing both cost and time.

5-Fluoro-2-methoxybenzonitrile: Quantifiable Differentiation Evidence for Scientific Selection


Melting Point and Purity as Proxies for Crystalline Integrity and Ease of Handling

The compound exhibits a melting point range of 115–119 °C with a typical purity of ≥98% (GC) . This narrow melting range, compared to the broader or less-defined melting ranges of non-fluorinated 2-methoxybenzonitrile (mp ~ 24–26 °C) [1], indicates a well-defined crystalline solid that is easier to handle, store, and accurately weigh for synthetic applications. The solid state at room temperature reduces volatility losses and simplifies storage logistics.

Physicochemical Characterization Solid-State Chemistry Procurement

Electronic Influence of the 5-Fluoro Substituent on the Nitrile Group

The presence of the fluorine atom at the 5-position significantly alters the electron density at the nitrile carbon. The target compound has a predicted LogP of 1.75 [1], compared to 1.52 for 2-methoxybenzonitrile [2]. This difference in lipophilicity (ΔLogP = 0.23) can affect membrane permeability and solubility in drug discovery. Furthermore, studies on monofluorobenzonitrile isomers show that the 3-fluoro isomer (analogous to the 5-position in this compound) has a distinct standard molar enthalpy of formation [3], implying a different electronic environment that can influence reaction rates and regioselectivity.

Physical Organic Chemistry Computational Chemistry Reactivity Prediction

Role as a Key Intermediate in the Synthesis of the BTK Inhibitor Pirtobrutinib

5-Fluoro-2-methoxybenzonitrile is a direct precursor to 5-fluoro-2-methoxybenzoic acid, which is a key starting material for the synthesis of the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, pirtobrutinib . The nitrile group can be hydrolyzed to the carboxylic acid under standard conditions. Using a different regioisomer would result in a different benzoic acid derivative, which would not produce pirtobrutinib.

Medicinal Chemistry Oncology Process Chemistry

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the fluorine atom in 5-fluoro-2-methoxybenzonitrile enables it to undergo SNAr reactions with nucleophiles such as sodium sulfide, thiols, or amines, leading to the displacement of the fluoride and formation of new C–S or C–N bonds [1]. In contrast, the non-fluorinated analog 2-methoxybenzonitrile lacks this reactivity and would require harsher conditions or different chemistry to achieve similar transformations. Studies on fluorobenzonitriles show that SNAr reactions proceed with yields of 40–90% under mild conditions [1].

Synthetic Methodology Fluorine Chemistry Reaction Optimization

5-Fluoro-2-methoxybenzonitrile: Validated Application Scenarios for Procurement Decisions


Medicinal Chemistry: Synthesis of BTK Inhibitors

This compound is used to prepare 5-fluoro-2-methoxybenzoic acid, a key intermediate in the synthesis of pirtobrutinib, a next-generation BTK inhibitor for the treatment of B-cell malignancies . Researchers developing novel BTK inhibitors can leverage this building block to explore structure-activity relationships around the 5-fluoro-2-methoxyphenyl motif.

Organic Synthesis: SNAr-Based Functionalization

The fluorine atom serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., thiols, amines) [1]. This enables the construction of diverse chemical libraries for drug discovery and materials science.

Process Chemistry: Crystalline Intermediate with Favorable Handling Properties

Due to its solid state at room temperature and narrow melting range (115–119 °C), the compound is easier to handle, weigh, and purify compared to liquid analogs . This is particularly beneficial for large-scale synthesis and process development.

Physical Organic Chemistry: Studying Electronic Effects of Fluorine Substitution

The specific 5-fluoro substitution pattern allows for the study of electronic effects on the benzonitrile core, as evidenced by its distinct LogP value compared to the non-fluorinated analog [2]. This information is useful for predicting reactivity and optimizing reaction conditions.

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